3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 3,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and a suitable catalyst.
Attachment of the 3-Nitrobenzyl Group: This can be done through a nucleophilic substitution reaction where the quinazoline core reacts with 3-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione may have several scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and dimethylphenyl groups may enhance its binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyrimidine core.
3-(3,5-dimethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a different position of the nitro group.
Uniqueness
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure could result in different reactivity and interactions with biological targets.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a quinazoline core substituted with a 3-nitrobenzyl and a 3,5-dimethylphenyl group, which may influence its biological activity through electronic and steric effects.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against various bacterial strains. The results indicated that many compounds showed moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
Compound A | Moderate (MIC: 32 µg/mL) | Weak (MIC: >128 µg/mL) |
Compound B | Strong (MIC: 16 µg/mL) | Moderate (MIC: 64 µg/mL) |
This compound | Moderate (MIC: 32 µg/mL) | Moderate (MIC: 64 µg/mL) |
The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against certain Gram-positive strains and 64 µg/mL against Gram-negative strains. This suggests potential as an antimicrobial agent in the face of rising antibiotic resistance .
Antiviral Activity
Quinazolines have also been explored for their antiviral properties. A study highlighted the synthesis of novel quinazoline derivatives that exhibited potent antiviral activity against vaccinia and adenovirus. The most effective compounds had EC50 values significantly lower than standard antiviral drugs.
Table 2: Antiviral Efficacy of Quinazoline Derivatives
Compound | Virus Type | EC50 (µM) | Comparison Drug EC50 (µM) |
---|---|---|---|
Compound X | Vaccinia | 1.7 | Cidofovir: 25 |
Compound Y | Adenovirus | 6.2 | Acyclovir: 10 |
This compound | TBD | TBD |
While specific data on the antiviral activity of the compound is limited at this time, its structural similarities to other active quinazolines suggest potential efficacy in viral inhibition .
Anticancer Potential
The quinazoline scaffold has been recognized for its anticancer properties. Research indicates that certain derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer cell survival.
Case Study: Quinazoline Derivatives in Cancer Research
A recent investigation into quinazoline derivatives revealed that modifications at the nitrogen positions significantly enhanced their cytotoxicity against various cancer cell lines. The study suggested that the introduction of electron-withdrawing groups like nitro can enhance biological activity by improving binding affinity to target proteins.
Properties
CAS No. |
899902-34-2 |
---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3 |
InChI Key |
WLYTVCXWQJMXJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.